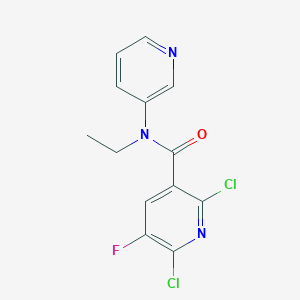

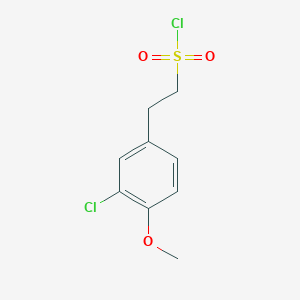

2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide is a derivative of pyridine, a heterocyclic aromatic organic compound. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, structure, and properties are examined, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related pyridine compounds involves various starting materials and catalysts. For instance, the synthesis of diethyl-2,6-pyridine dicarboxamide, a model ligand for coordination polymers, is achieved by reacting 2,6-dicarboxylic acid dichloride with EtNH2 in the presence of KOH in dry toluene . Another related compound, pyridine 2,6-dichloro-5-fluoro-3-carboxylic acid, is synthesized using ethyl formate, ethyl fluoroacetate, and cyanoacetamide with sodium methoxide as a catalyst, followed by conversion using phosphorus oxychloride and phosphorus pentachloride . These methods suggest that the synthesis of the compound would likely involve halogenation, amidation, and possibly a catalyzed reaction step.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can be substituted with various functional groups. The model ligand diethyl-2,6-pyridine dicarboxamide features a pyridine ring with two side chains forming an inner cavity, with the pyridine nitrogen atom as a potential binding site . Similarly, the structure of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide is confirmed by spectroscopic techniques and X-ray diffraction, and its molecular structure is further validated by density functional theory (DFT) . These analyses suggest that the compound would also have a well-defined structure amenable to characterization by similar techniques.

Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can be complex, involving multiple steps such as ring closure, Suzuki reactions, hydrolysis, and amidation . The reactivity of the pyridine ring and its substituents plays a crucial role in these reactions. For example, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide involves the reaction of 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimal conditions . This suggests that the synthesis of the compound would also involve specific reaction conditions to achieve high yield and purity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the crystal structure of polysubstituted pyridines is stabilized by various intermolecular interactions such as C-H...O, C-H...F, and C-H...π interactions . These interactions can affect the compound's solubility, melting point, and other physical properties. The electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, can be investigated using DFT to reveal insights into the compound's reactivity and physicochemical properties .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

One area of scientific research involving 2,6-Dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide focuses on its synthesis and evaluation as a potential antimicrobial agent. For example, Al-Omar and Amr (2010) prepared a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases starting from 2,6-pyridinedicarbonyl dichloride and L-alanine or 2-methyl-alanine methyl ester. The synthesized compounds were screened for bactericidal and fungicidal activities, exhibiting significant antimicrobial activity comparable to streptomycin and fusidic acid, which were used as reference antibiotic drugs (Al-Omar & Amr, 2010).

Chemical Synthesis and Molecular Docking

Research by Jayarajan et al. (2019) on the synthesis of related compounds through a three-component reaction highlighted the utility of this compound in producing molecules with potential non-linear optical (NLO) properties and for molecular docking studies. These synthesized compounds were characterized using various techniques and investigated computationally to support their potential application in materials science and drug discovery (Jayarajan et al., 2019).

Synthetic Pathways and Anticancer Agents

Another significant application involves the synthesis and biological evaluation of novel compounds for potential anticancer and anti-inflammatory activities. For instance, Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated them for their cytotoxic activities against cancer cell lines and for 5-lipoxygenase inhibition, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Molluscicidal Properties

El-bayouki and Basyouni (1988) explored the synthesis of thiazolo[5,4-d]pyrimidines with significant molluscicidal properties, starting from a compound similar to this compound. This research highlighted the compound's potential use in controlling snail populations that act as intermediate hosts for diseases such as schistosomiasis (El-bayouki & Basyouni, 1988).

Coordination Chemistry

The research by Jain et al. (2004) into new pyridine carboxamide ligands and their complexation to copper(II) demonstrates the compound's relevance in coordination chemistry. This study synthesized several new ligands and analyzed their complexation with copper(II), providing insights into potential applications in catalysis and material science (Jain et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

2,6-dichloro-N-ethyl-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2FN3O/c1-2-19(8-4-3-5-17-7-8)13(20)9-6-10(16)12(15)18-11(9)14/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNGHHYZNNMBCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CN=CC=C1)C(=O)C2=CC(=C(N=C2Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2527546.png)

![(E)-4-(Dimethylamino)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]but-2-enamide](/img/structure/B2527549.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2527553.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2527555.png)

![[(2R)-oxolan-2-yl]methylthiourea](/img/structure/B2527556.png)

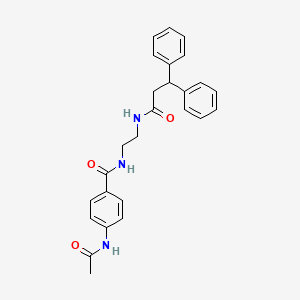

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2527561.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527562.png)

![N-[2-[4-[(3,4-Difluorophenyl)methylidene]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2527566.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate](/img/structure/B2527567.png)